molecular formula C26H22ClFN2O2 B5101159 11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5101159
M. Wt: 448.9 g/mol
InChI Key: XSNLCTYJONDVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as the target compound) is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by:

  • A 2-chloro-6-fluorophenyl substituent at position 11, introducing halogen atoms at meta and para positions on the phenyl ring.
  • A 4-methoxyphenyl group at position 3, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
  • A fused dibenzodiazepine core, which is structurally analogous to bioactive molecules targeting neurological receptors (e.g., benzodiazepines) .

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN2O2/c1-32-17-11-9-15(10-12-17)16-13-22-25(23(31)14-16)26(24-18(27)5-4-6-19(24)28)30-21-8-3-2-7-20(21)29-22/h2-12,16,26,29-30H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNLCTYJONDVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC=C5Cl)F)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22ClFN2O
  • Molecular Weight : 426.9 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to dibenzo[1,4]diazepines exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound may inhibit bacterial DNA synthesis by generating reactive intermediates that damage DNA.
  • Case Study : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM for resistant strains .

2. Anticancer Properties

Dibenzo[1,4]diazepine derivatives have been explored for their anticancer potential:

  • Mechanism : These compounds can target specific GTPases involved in cancer cell proliferation and metastasis.
  • Research Findings : In vitro studies showed that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

3. Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects:

  • Mechanism : It may modulate neurotransmitter systems or exhibit anxiolytic properties through GABAergic pathways.
  • Case Study : Research highlighted similar compounds that showed promise in reducing anxiety-like behaviors in animal models .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of DNA synthesis
AnticancerTargeting Ral GTPases; inducing apoptosis
NeuropharmacologicalModulation of GABAergic pathways

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds within the dibenzo[b,e][1,4]diazepine class exhibit antidepressant properties. Studies have shown that the structural modifications in the compound can enhance its efficacy in modulating neurotransmitter systems related to mood regulation. For instance, similar compounds have been linked to serotonin and norepinephrine reuptake inhibition .

Anxiolytic Effects

The anxiolytic potential of dibenzo[b,e][1,4]diazepines is well-documented. The presence of halogenated phenyl groups in this compound may enhance its binding affinity to GABA receptors, thereby facilitating anxiolytic effects without the sedative side effects typical of traditional benzodiazepines .

Antitumor Activity

Recent studies have highlighted the antitumor potential of dibenzo[b,e][1,4]diazepines. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific substituents on the diazepine core. Variations in synthesis techniques have led to derivatives with enhanced pharmacological profiles. For example:

Compound DerivativeSynthesis MethodBiological Activity
8-Chloro derivativeTitanium-mediated reactionsIncreased antitumor activity
N-substituted variantsAlkylation methodsEnhanced anxiolytic effects

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior demonstrated that a derivative of this compound exhibited significant antidepressant-like effects in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human breast cancer cell lines showed that this compound could induce apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound can be compared to dibenzo[b,e][1,4]diazepin-1-one analogs with variations in substituents, stereochemistry, and functional groups. Below is a detailed analysis based on available evidence (Table 1).

Table 1: Structural and Functional Comparison

Feature Target Compound Analog: (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-...
Position 11 2-Chloro-6-fluorophenyl 2,4-Dichlorophenyl (R-configuration)
Position 3 4-Methoxyphenyl 3,3-Dimethyl groups
Position 6 No substituent Hydroxy (-OH) group
Position 10 No substituent Acetyl (-COCH₃) group
Halogenation Chlorine (Cl) and fluorine (F) Two chlorine (Cl) atoms
Key Functional Moieties Methoxy (-OCH₃) Hydroxy (-OH), acetyl (-COCH₃), dimethyl (-CH₃)

Key Insights

a) Halogen Substituents at Position 11
  • The 2-chloro-6-fluorophenyl group in the target compound combines a chlorine atom (steric bulk, moderate electronegativity) and a fluorine atom (small size, high electronegativity). This may enhance receptor-binding precision compared to the 2,4-dichlorophenyl group in the analog, which relies solely on chlorine atoms for hydrophobic and halogen-bonding interactions .
b) Substituents at Position 3
  • The 4-methoxyphenyl group in the target compound introduces polarity and hydrogen-bonding capacity via the methoxy group, which may improve aqueous solubility.
c) Functional Groups at Positions 6 and 10
  • The absence of this group in the target compound suggests a trade-off between solubility and metabolic robustness.
  • The target compound lacks this group, possibly favoring metabolic stability.
d) Stereochemical Considerations
  • The analog’s (11R)-configuration highlights the importance of stereochemistry in receptor interactions. The target compound’s stereochemical profile is unspecified in available data, underscoring a critical gap in comparative studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.